1-(3-Aminophenyl)-3,3-dimethylbutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-3,3-dimethylbutylamine is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a butylamine chain with two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3,3-dimethylbutylamine can be achieved through several methods. One common approach involves the reaction of 3-nitroacetophenone with tert-butylamine under reducing conditions to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-3,3-dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Aminophenyl)-3,3-dimethylbutylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3,3-dimethylbutylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)ethan-1-one: Similar structure but with an ethanone group instead of a butylamine chain.
3-(3-Aminophenyl)propanoic acid: Contains a propanoic acid group instead of a butylamine chain.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl: Contains a pyrazole ring instead of a butylamine chain.
Uniqueness
1-(3-Aminophenyl)-3,3-dimethylbutylamine is unique due to its specific combination of an amine group attached to a phenyl ring and a butylamine chain with two methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-(1-amino-3,3-dimethylbutyl)aniline |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7,11H,8,13-14H2,1-3H3 |
InChI Key |
QZBNFTAZQOKUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.